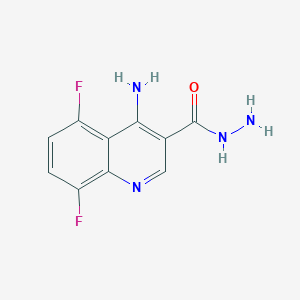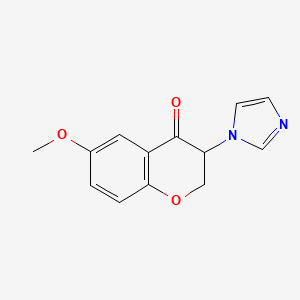
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one est un composé chimique qui appartient à la famille des quinazolinones. Les quinazolinones sont des composés hétérocycliques qui ont une large gamme d’applications en chimie médicinale en raison de leurs diverses activités biologiques. La présence du groupe tert-butyle et de l’atome de chlore dans la structure de la this compound confère au composé des propriétés chimiques uniques, ce qui en fait un sujet d’intérêt dans divers domaines de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Une méthode courante comprend la réaction du 2-aminobenzonitrile avec l’isocyanate de tert-butyle en présence d’une base comme l’hydrure de sodium. La réaction est réalisée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du cycle quinazolinone.
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l’efficacité et le rendement du composé. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : L’atome de chlore du composé peut être substitué par d’autres groupes fonctionnels à l’aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation de dérivés de la quinazolinone avec des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Formation de dérivés de la quinazolinone réduite.
Substitution : Formation de dérivés de la quinazolinone substitués avec divers groupes fonctionnels remplaçant l’atome de chlore.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(tert-Butyl)-4(1H)-quinazolinone : Manque l’atome de chlore, ce qui entraîne des propriétés chimiques différentes.
7-Chloroquinazolin-4(1H)-one : Manque le groupe tert-butyle, affectant sa réactivité et son activité biologique.
2-(tert-Butyl)-6-chloroquinazolin-4(1H)-one : L’atome de chlore est positionné différemment, ce qui entraîne des variations dans le comportement chimique.
Unicité
La 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one est unique en raison de la présence du groupe tert-butyle et de l’atome de chlore, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
2-tert-butyl-7-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16) |
Clé InChI |
ROXFGIIVYYJJOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(C=CC(=C2)Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


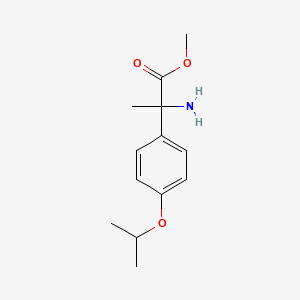

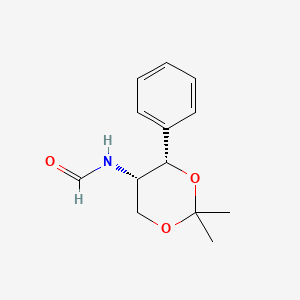



![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)
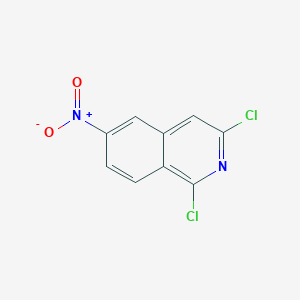


![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)
